Methyl 2-(3-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
The synthesis of Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4’-trifluoromethylbiphenyl.
Acylation: The amino group is protected, and the biphenyl compound undergoes acylation to introduce the ester functionality.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-(3-amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds such as:
Methyl trifluoroacetate: Used as a trifluoromethylating reagent.
2,2’-bis(trifluoromethyl)biphenyl: Known for its applications in materials science.
2-methyl-3-trifluoromethylaniline: Used in the synthesis of various organic compounds.
Properties
IUPAC Name |
methyl 2-[2-amino-4-[4-(trifluoromethyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-15(21)9-12-3-2-11(8-14(12)20)10-4-6-13(7-5-10)16(17,18)19/h2-8H,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSKHVHLVYSZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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